Stereochemical Identity: Defined (R)-Configuration Versus Racemate for Chiral Synthesis Reproducibility
The target compound possesses a single defined atom stereocentre with the (R)-configuration, in contrast to the racemic mixture (CAS 59748-41-3) which carries one undefined stereocentre and consequently a 50:50 distribution of (R)- and (S)-enantiomers [1][2]. While specific optical rotation or enantiomeric excess values for the commercial (3R)-enantiomer have not been disclosed in the open literature, the defined stereochemistry eliminates the confounding variable of the opposite enantiomer present in the racemate, providing a stoichiometrically and configurationally uniform input for synthesis .
| Evidence Dimension | Defined atom stereocentre count |
|---|---|
| Target Compound Data | 1 (R-configuration) |
| Comparator Or Baseline | Racemate (CAS 59748-41-3): 0 defined, 1 undefined stereocentre; 50:50 (R)/(S) |
| Quantified Difference | Single enantiomer vs. racemic mixture (estimated 50% enantiomeric excess advantage for (R)-form) |
| Conditions | Structural analysis based on InChI and computed stereochemistry descriptors from PubChem (racemate) and vendor specifications (target) |
Why This Matters
For chiral chromatography method validation or asymmetric synthesis, a single enantiomer eliminates the need for post-purchase resolution and reduces the risk of misassigning biological activity to the wrong stereoisomer.
- [1] PubChem. (2025). 3-(Dimethylamino)-N,N-dimethylbutanamide (racemic), CID 21449220. https://pubchem.ncbi.nlm.nih.gov/compound/21449220 View Source
- [2] Kuujia. (2023). Butanamide, 3-(dimethylamino)-N,N-dimethyl- (CAS 59748-41-3), Computed Properties – Undefined Atom Stereocenter Count: 1. https://www.kuujia.com/cas-59748-41-3.html View Source
